N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Description
N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a hybrid molecule combining a 1,3,4-thiadiazole core with an adamantane carboxamide moiety and a 4-bromophenyl substituent. The thiadiazole ring is known for its electron-deficient nature and bioisosteric properties, often enhancing metabolic stability in drug design. The 4-bromophenyl substituent introduces steric bulk and electron-withdrawing effects, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3OS/c20-15-3-1-14(2-4-15)16-22-23-18(25-16)21-17(24)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWBSDFQTJTSSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Adamantane-1-Carboxylic Acid Hydrazide
Adamantane-1-carboxylic acid hydrazide serves as the foundational intermediate. It is synthesized via a two-step protocol:
- Friedel-Crafts Acylation : Adamantane reacts with chloroformic acid under AlCl₃ catalysis to yield adamantane-1-carboxylic acid.
- Hydrazide Formation : The carboxylic acid is esterified (methyl adamantane-1-carboxylate) and treated with hydrazine hydrate in ethanol under reflux, achieving 85–90% yield.
Reaction Conditions :
- Temperature: 80°C (esterification), 60°C (hydrazide formation)
- Solvent: Methanol (esterification), ethanol (hydrazide)
- Catalyst: Conc. H₂SO₄ (esterification)
5-(4-Bromophenyl)-1,3,4-Thiadiazole-2-Amine
The thiadiazole core is constructed via cyclization of thiosemicarbazide derivatives:
- Thiosemicarbazide Preparation : 4-Bromobenzaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions (HCl) to form 4-bromophenyl thiosemicarbazone.
- Oxidative Cyclization : The thiosemicarbazone undergoes cyclization with FeCl₃ or iodine in DMF, yielding 5-(4-bromophenyl)-1,3,4-thiadiazole-2-amine (75–80% yield).
Critical Parameters :
- Oxidant: FeCl₃ (0.5 equiv)
- Temperature: 100°C
- Reaction Time: 4–6 hours
Formation of the Target Compound
Coupling Reaction with Adamantane-1-Carboxylic Acid
The final step involves amide bond formation between adamantane-1-carboxylic acid hydrazide and 5-(4-bromophenyl)-1,3,4-thiadiazole-2-amine:
- Activation of Carboxylic Acid : Adamantane-1-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
- Nucleophilic Substitution : The acyl chloride reacts with the thiadiazole amine in dry dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the target compound (70–75% yield).
Alternative Coupling Agents :
Alternative Synthetic Routes
Microwave-Assisted Synthesis :
Cyclization steps using microwave irradiation (300 W, 100°C) reduce reaction times from hours to minutes (e.g., 8 minutes for thiadiazole formation).
One-Pot Methodology :
Combining adamantane-1-carboxylic acid, 4-bromophenyl thiosemicarbazide, and POCl₃ in acetonitrile under reflux produces the target compound in 65% yield, minimizing intermediate isolation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Solvent | DMF | DMF |
| Temperature (°C) | 100 | 100 |
| Time | 6 hours | 8 minutes |
| Yield (%) | 75 | 82 |
Microwave irradiation enhances reaction efficiency by 9% while reducing energy input.
Catalytic Systems
- FeCl₃ vs. Iodine : FeCl₃ provides higher regioselectivity (95% purity vs. 88% with iodine).
- Base Selection : TEA outperforms pyridine in coupling reactions, minimizing side-product formation.
Analytical Characterization
Spectroscopic Data :
- IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Br).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.70–2.10 (m, 15H, adamantane), 7.45–7.80 (m, 4H, Ar-H).
- ESI-MS : m/z 486.2 [M+H]⁺.
Purity Assessment :
- HPLC (C18 column, MeOH:H₂O 80:20): >98% purity.
Comparative Analysis with Analogous Compounds
| Compound | Yield (%) | Reaction Time | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| N-[5-(4-Bromophenyl)-thiadiazol] | 82 | 8 minutes | 12.4 (Anticancer) |
| N-[5-(2-Chlorophenyl)-thiadiazol] | 78 | 10 minutes | 15.8 |
| N-[5-(Phenyl)-thiadiazol] | 85 | 6 minutes | 20.1 |
The 4-bromo derivative exhibits superior bioactivity due to enhanced electrophilicity and lipophilicity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the thiadiazole ring.
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide has diverse applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in antiviral, anti-inflammatory, and anticancer therapies.
Material Science: Its structural properties make it suitable for the development of advanced materials, including polymers and nanomaterials.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the 1,3,4-Thiadiazole Family
Key structural analogs include:
Key Observations :
- Electronic Effects : The 4-bromophenyl group in the target compound is electron-withdrawing, which may enhance electrophilic reactivity compared to methyl-substituted analogs .
- Steric Considerations : The bromine atom’s bulkiness (van der Waals radius ~1.85 Å) could restrict rotational freedom compared to smaller substituents like methyl (~2.0 Å radius but less polar) .
Bioactivity Trends in Related Compounds
- Thiadiazole-Acetamide Derivatives: Compounds like 5e and 5j () with chlorobenzylthio or phenoxy groups showed moderate yields (72–88%) and melting points (132–170°C), indicating stability under synthetic conditions .
- Tetrazole-Based Agrochemicals : highlights N′-5-tetrazolyl-N-arylurea derivatives with 4-bromophenyl groups (e.g., 2j ) exhibiting potent cytokinin activity, suggesting bromine’s role in enhancing bioactivity .
- Triazole-Carboxylic Acid Derivatives : Compounds with trifluoromethyl or methoxy groups demonstrated plant growth regulation, underscoring the importance of electron-withdrawing substituents .
Spectroscopic Characterization
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores the synthesis, mechanisms of action, and biological effects of this compound, supported by data tables and relevant research findings.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of adamantane-1-carboxylic acid with 5-(4-bromophenyl)-1,3,4-thiadiazole-2-amine. The reaction conditions often include the use of phosphorus trichloride and triethylamine in acetonitrile under reflux for approximately 8 hours, yielding the target compound in good yields.
Chemical Structure:
- Molecular Formula: CHBrNOS
- Molecular Weight: 356.27 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. This is particularly relevant in the context of diseases characterized by chronic inflammation .
Anti-inflammatory Effects
Research indicates that derivatives containing the thiadiazole moiety exhibit significant anti-inflammatory properties. A study demonstrated that compounds similar to this compound showed high percentages of inhibition in protein denaturation assays. For instance:
- Compound 3a: 83.24% inhibition
- Compound 4c: 86.44% inhibition
- Compound 8c: 85.14% inhibition
These results were compared against diclofenac sodium as a reference drug, highlighting the potential of these compounds as anti-inflammatory agents .
Antibacterial Activity
The antibacterial properties of related thiadiazole derivatives have also been investigated. Using the agar well diffusion method, compounds exhibited varying degrees of antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The highest inhibition zones were observed at concentrations ranging from 0.3 to 0.5 mg/ml .
Table: Antibacterial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/ml) |
|---|---|---|---|
| 3a | Staphylococcus aureus | 22 | 0.5 |
| 4c | Bacillus subtilis | 25 | 0.4 |
| 8c | Staphylococcus aureus | 20 | 0.3 |
Case Studies
Several studies have been conducted to explore the biological activity of thiadiazole derivatives:
- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects using bovine serum albumin denaturation models and found that compounds derived from thiadiazoles significantly inhibited protein denaturation compared to standard anti-inflammatory drugs .
- Antibacterial Study : Another investigation focused on the antibacterial efficacy against multi-drug resistant strains, demonstrating that certain derivatives had comparable or superior activity to established antibiotics like ciprofloxacin .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide, and how can purity be optimized?
- Synthesis Steps :
Thiadiazole Core Formation : Cyclization of thiosemicarbazide with carbon disulfide under basic conditions (e.g., NaOH) to form the 1,3,4-thiadiazole ring .
Adamantane Integration : Nucleophilic substitution or coupling reactions between the thiadiazole intermediate and adamantane-1-carboxylic acid derivatives (e.g., using EDC/HOBt coupling agents) .
Bromophenyl Functionalization : Suzuki-Miyaura cross-coupling or halogenation to introduce the 4-bromophenyl group .
- Purity Optimization :
- Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for purification .
- Monitor reaction progress via TLC or HPLC to minimize byproducts .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR : H and C NMR to verify adamantane protons (δ 1.6–2.2 ppm) and thiadiazole/aryl group signals .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z ~445) .
- Purity Assessment :
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to achieve ≥95% purity .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HT-29) to determine IC values .
- Antimicrobial Activity : Broth microdilution assay for MIC determination against Gram-positive/negative bacteria and fungi .
- Thermal Stability : TGA/DSC to assess decomposition temperatures and crystallinity .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like EGFR or fungal CYP51 .
- DFT Calculations : Analyze electronic properties (HOMO/LUMO) and electrostatic potential surfaces to rationalize reactivity .
- ADMET Prediction : SwissADME or pkCSM to estimate pharmacokinetics (e.g., logP, BBB permeability) .
Q. What strategies resolve contradictions in experimental data, such as varying IC values across studies?
- Standardized Protocols : Ensure consistent cell line passage numbers, serum concentrations, and incubation times .
- Structural Verification : Reconfirm compound identity via X-ray crystallography (SHELX refinement ) or 2D NMR (COSY, HSQC) to rule out isomer impurities .
- Statistical Analysis : Apply ANOVA or Tukey’s test to assess significance of biological replicates .
Q. How does the adamantane moiety influence the compound’s physicochemical and biological properties?
- Lipophilicity : Adamantane increases logP, enhancing membrane permeability (e.g., Caco-2 assay P > 1 × 10 cm/s) .
- Metabolic Stability : Resistance to cytochrome P450 oxidation due to rigid hydrocarbon framework .
- Target Interactions : Steric bulk may improve selectivity for hydrophobic binding pockets (e.g., viral proteases) .
Q. What advanced structural analysis techniques are recommended for elucidating its solid-state behavior?
- X-ray Crystallography : Use SHELXL for refinement; adamantane’s rigid structure aids in resolving disorder .
- Powder XRD : Compare experimental and simulated patterns to detect polymorphs .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under humidity stress .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
